REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][CH2:12][C:13]([O:15]C)=[O:14].[OH-].[Na+]>O1CCOCC1.O>[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Nearly all the solvent was removed by roto-evaporation and 50 mL of N HCl
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The mixture was chilled
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Type
|
CUSTOM
|
Details
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the precipitate collected
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Type
|
CUSTOM
|
Details
|
recrystallized from methanol-petroleum ether
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Name
|
|
Type
|
|
Smiles
|
ClC1=C2N=CN(C2=NC=N1)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |